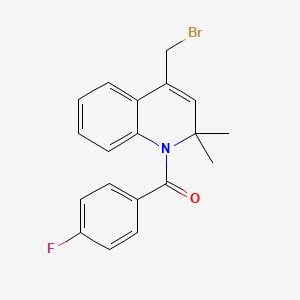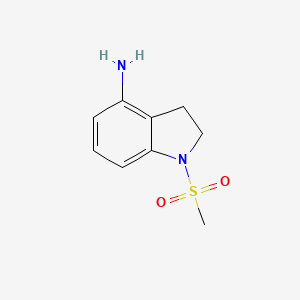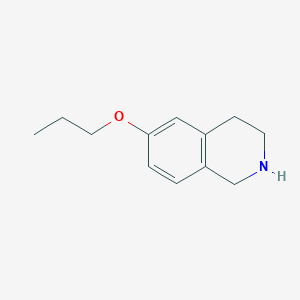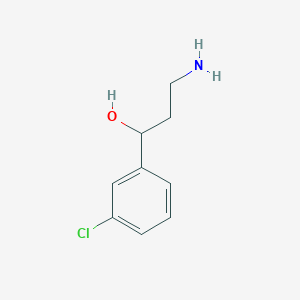
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline, or 4-Br-1-FB-2,2-DM-1,2-DHQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ is a member of the quinoline class of compounds, which are characterized by a fused six-membered ring system with two nitrogen atoms. 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Applications De Recherche Scientifique
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in scientific research. 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been studied for its potential use in the treatment of cancer and other diseases. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its potential applications in the development of new drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of 4-Br-1-FB-2,2-DM-1,2-DHQ is not yet fully understood. However, it is believed that 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an antagonist at the G-protein coupled receptor, which is involved in the regulation of cell signaling pathways. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-Br-1-FB-2,2-DM-1,2-DHQ has been studied for its biochemical and physiological effects. In vitro studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Br-1-FB-2,2-DM-1,2-DHQ has been found to inhibit the growth of various types of cancer cells. In vivo studies have found that 4-Br-1-FB-2,2-DM-1,2-DHQ has anti-inflammatory, anti-cancer, and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Br-1-FB-2,2-DM-1,2-DHQ has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a stable molecule, which makes it suitable for use in long-term experiments. However, 4-Br-1-FB-2,2-DM-1,2-DHQ is not water-soluble, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-Br-1-FB
Méthodes De Synthèse
4-Br-1-FB-2,2-DM-1,2-DHQ can be synthesized through a three-step process. First, 4-bromobenzaldehyde is reacted with 2,2-dimethyl-1,2-dihydroquinoline in the presence of a base such as sodium carbonate and a catalyst such as pyridine. This reaction yields 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Second, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield 4-(bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline. Finally, the intermediate compound is reacted with a base such as sodium carbonate and a catalyst such as pyridine to yield the desired product.
Propriétés
IUPAC Name |
[4-(bromomethyl)-2,2-dimethylquinolin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFNO/c1-19(2)11-14(12-20)16-5-3-4-6-17(16)22(19)18(23)13-7-9-15(21)10-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXWQCJXFAZGGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-1,2-dihydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)








![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)

